Cas no 1227606-37-2 (6-(2-Fluorophenyl)-5-methoxypyridine-2-methanol)

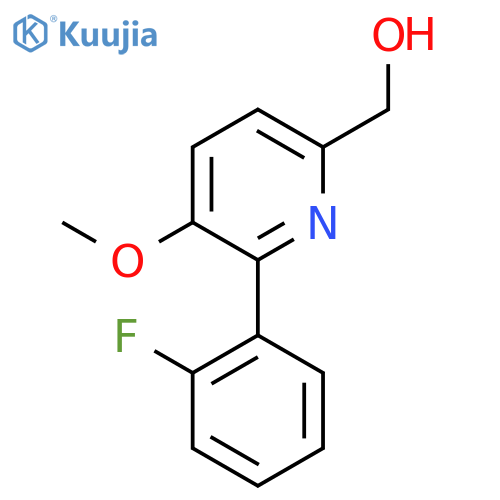

1227606-37-2 structure

商品名:6-(2-Fluorophenyl)-5-methoxypyridine-2-methanol

CAS番号:1227606-37-2

MF:C13H12FNO2

メガワット:233.238286972046

CID:4914490

6-(2-Fluorophenyl)-5-methoxypyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 6-(2-Fluorophenyl)-5-methoxypyridine-2-methanol

-

- インチ: 1S/C13H12FNO2/c1-17-12-7-6-9(8-16)15-13(12)10-4-2-3-5-11(10)14/h2-7,16H,8H2,1H3

- InChIKey: IFSWUZFUZSRJJH-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C1C(=CC=C(CO)N=1)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 240

- トポロジー分子極性表面積: 42.4

- 疎水性パラメータ計算基準値(XlogP): 1.7

6-(2-Fluorophenyl)-5-methoxypyridine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024007961-500mg |

6-(2-Fluorophenyl)-5-methoxypyridine-2-methanol |

1227606-37-2 | 97% | 500mg |

$1048.60 | 2023-09-03 | |

| Alichem | A024007961-250mg |

6-(2-Fluorophenyl)-5-methoxypyridine-2-methanol |

1227606-37-2 | 97% | 250mg |

$686.80 | 2023-09-03 | |

| Alichem | A024007961-1g |

6-(2-Fluorophenyl)-5-methoxypyridine-2-methanol |

1227606-37-2 | 97% | 1g |

$1646.40 | 2023-09-03 |

6-(2-Fluorophenyl)-5-methoxypyridine-2-methanol 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

1227606-37-2 (6-(2-Fluorophenyl)-5-methoxypyridine-2-methanol) 関連製品

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量